molecular formula C20H17FN2O3S2 B11619102 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

Cat. No.: B11619102
M. Wt: 416.5 g/mol
InChI Key: MZNBPYUCXSWVOO-ATVHPVEESA-N
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Description

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide typically involves multiple steps. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to form the thiazolidinone ring. The final step involves the amidation of the thiazolidinone with 2-hydroxybenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Scientific Research Applications

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide is unique due to its combination of a thiazolidinone ring, a fluorophenyl group, and a hydroxyphenyl group.

Properties

Molecular Formula

C20H17FN2O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide

InChI

InChI=1S/C20H17FN2O3S2/c21-14-9-7-13(8-10-14)12-17-19(26)23(20(27)28-17)11-3-6-18(25)22-15-4-1-2-5-16(15)24/h1-2,4-5,7-10,12,24H,3,6,11H2,(H,22,25)/b17-12-

InChI Key

MZNBPYUCXSWVOO-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)O

Origin of Product

United States

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